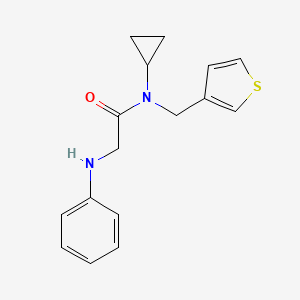![molecular formula C18H22N2O B7587144 3-[4-(3-Methylphenyl)butan-2-ylamino]benzamide](/img/structure/B7587144.png)
3-[4-(3-Methylphenyl)butan-2-ylamino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(3-Methylphenyl)butan-2-ylamino]benzamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. It was first synthesized in 1998 by scientists at Merck Research Laboratories. The compound has been extensively studied for its potential use in treating various neurological and psychiatric disorders.
Mécanisme D'action
3-[4-(3-Methylphenyl)butan-2-ylamino]benzamide is a selective antagonist of the dopamine D4 receptor, which is primarily expressed in the prefrontal cortex and limbic system of the brain. By blocking the activity of this receptor, 3-[4-(3-Methylphenyl)butan-2-ylamino]benzamide is thought to modulate the release of dopamine and other neurotransmitters, leading to changes in behavior and mood.
Biochemical and Physiological Effects:
Studies have shown that 3-[4-(3-Methylphenyl)butan-2-ylamino]benzamide can modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and norepinephrine. It has been shown to improve cognitive function and reduce impulsivity in animal models of ADHD. It has also been shown to reduce drug-seeking behavior in animal models of drug addiction.
Avantages Et Limitations Des Expériences En Laboratoire
3-[4-(3-Methylphenyl)butan-2-ylamino]benzamide is a highly selective antagonist of the dopamine D4 receptor, which makes it a useful tool for studying the role of this receptor in various biological processes. However, its selectivity may also limit its usefulness in studying the broader role of dopamine in the brain. Additionally, the compound has a relatively short half-life, which may limit its usefulness in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 3-[4-(3-Methylphenyl)butan-2-ylamino]benzamide. One area of interest is its potential use in treating ADHD and other psychiatric disorders. Another area of interest is its potential use in treating drug addiction and obesity. Additionally, further research is needed to better understand the mechanism of action of 3-[4-(3-Methylphenyl)butan-2-ylamino]benzamide and its potential effects on other neurotransmitter systems in the brain.
Méthodes De Synthèse
The synthesis of 3-[4-(3-Methylphenyl)butan-2-ylamino]benzamide involves several steps, including the reaction of 3,4-dihydroxybenzaldehyde with 2-amino-2-methyl-1-propanol to form the aminal intermediate. This intermediate is then reacted with 3-methylphenylmagnesium bromide to form the corresponding secondary amine. Finally, the secondary amine is acylated with 4-chlorobenzoyl chloride to yield 3-[4-(3-Methylphenyl)butan-2-ylamino]benzamide.
Applications De Recherche Scientifique
3-[4-(3-Methylphenyl)butan-2-ylamino]benzamide has been studied for its potential use in treating various neurological and psychiatric disorders, including schizophrenia, attention deficit hyperactivity disorder (ADHD), and drug addiction. It has also been studied for its potential use in treating obesity and diabetes.
Propriétés
IUPAC Name |
3-[4-(3-methylphenyl)butan-2-ylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-13-5-3-6-15(11-13)10-9-14(2)20-17-8-4-7-16(12-17)18(19)21/h3-8,11-12,14,20H,9-10H2,1-2H3,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLKHKYJNNUEPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(C)NC2=CC=CC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(3-Methylphenyl)butan-2-ylamino]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-[1-(3-methoxyphenyl)ethyl]piperidin-3-yl]-N-methylmethanamine](/img/structure/B7587071.png)
![4-[(2-Cyclopentylethylcarbamoylamino)methyl]benzoic acid](/img/structure/B7587076.png)
![1-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]-N-methylmethanamine](/img/structure/B7587078.png)
![N-[2-(4-hydroxyphenyl)ethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide](/img/structure/B7587086.png)
![6-methyl-N-[2-(1-methylimidazol-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B7587089.png)

![3-[(2-Aminopropanoylamino)methyl]benzoic acid](/img/structure/B7587102.png)
![(2S)-2-amino-3-methyl-1-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]butan-1-one](/img/structure/B7587118.png)

![N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzofuran-2-carboxamide](/img/structure/B7587151.png)

![N-(3-azabicyclo[3.1.0]hexan-6-yl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7587171.png)
![4-[[(6-Propan-2-ylpyrimidin-4-yl)amino]methyl]benzoic acid](/img/structure/B7587183.png)
![N-[2-(4-methylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B7587188.png)